N-Benzyl-N-(4-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(4-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, a fluorinated phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the fluorinated phenyl group and the acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(4-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The presence of the fluorinated phenyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized to enhance their chemical and biological properties.
Scientific Research Applications
N-Benzyl-N-(4-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(4-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its binding affinity and the receptor type.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide: This compound shares a similar benzyl and fluorinated phenyl structure but differs in the presence of a pyridine ring.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring and exhibit similar biological activities, such as enzyme inhibition and receptor modulation.
Indole derivatives: Indole-containing compounds have diverse biological activities and are structurally similar due to the presence of an aromatic ring system.
Uniqueness
N-Benzyl-N-(4-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide is unique due to its specific combination of a quinoxaline core, a fluorinated phenyl group, and an acetamide moiety
Properties
Molecular Formula |
C26H23FN4O3 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[3-[acetyl(benzyl)amino]-2-oxoquinoxalin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C26H23FN4O3/c1-17-14-20(27)12-13-21(17)28-24(33)16-31-23-11-7-6-10-22(23)29-25(26(31)34)30(18(2)32)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,33) |
InChI Key |
HITBZJNPENFDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.